2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide
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Overview
Description
2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes disulfide bonds and naphthalene groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide involves multiple steps. The process typically starts with the preparation of the naphthalene derivatives, followed by the formation of the disulfide bonds. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction conditions, such as temperature, pressure, and pH, to optimize yield and purity. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to break the disulfide bonds, yielding thiol groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce thiol-containing compounds.
Scientific Research Applications
2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.
Biology: Investigated for its potential role in protein folding and stability due to its disulfide bonds.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant or in drug delivery systems.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide involves its interaction with molecular targets through its disulfide bonds and amino groups. These interactions can influence various biochemical pathways, such as redox reactions and protein folding. The compound’s ability to form and break disulfide bonds makes it a valuable tool for studying these processes.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(naphthalen-1-yl)propanoic acid: An alanine derivative with similar structural features but lacking the disulfide bonds.
3-amino-2-naphthol: A naphthalene derivative with an amino group, used in various chemical reactions.
Uniqueness
The uniqueness of 2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide lies in its disulfide bonds and the presence of multiple naphthalene groups. These features provide it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide; dihydrobromide is a complex organic molecule with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C₁₅H₁₈Br₂N₄O₂S₂
- Molecular Weight : Approximately 467.21 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its inhibitory effects on various enzymes and its potential therapeutic applications. Key areas of interest include:
- Enzyme Inhibition : The compound is noted for its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling and metabolic regulation. In vitro studies have demonstrated significant inhibition with an IC50 value of approximately 1.25 μM, indicating strong potential as a therapeutic agent for diabetes and obesity-related conditions .
- Antioxidant Properties : Research has suggested that compounds with similar naphthalene structures exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .
- Cytotoxicity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of PTP1B : By inhibiting PTP1B, the compound enhances insulin signaling pathways, potentially improving glucose uptake in cells .
- Reactive Oxygen Species (ROS) Scavenging : The presence of naphthalene moieties may facilitate the scavenging of ROS, thereby reducing cellular damage and inflammation .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Enzyme Inhibition | PTP1B inhibition (IC50 = 1.25 μM) | |
Antioxidant Activity | Potential ROS scavenging effects | |
Cytotoxicity | Effects on cancer cell lines |
Case Study: PTP1B Inhibition
A study published in Journal of Medicinal Chemistry highlighted the structure-based design approach used to develop this compound as a selective PTP1B inhibitor. The results demonstrated that modifications to the naphthalene structure significantly enhanced inhibitory potency and selectivity against other phosphatases, making it a promising candidate for further development .
Properties
IUPAC Name |
2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S2.2BrH/c27-23(25(31)29-21-11-9-17-5-1-3-7-19(17)13-21)15-33-34-16-24(28)26(32)30-22-12-10-18-6-2-4-8-20(18)14-22;;/h1-14,23-24H,15-16,27-28H2,(H,29,31)(H,30,32);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSMNXIJNQYVGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)N)N.Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Br2N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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